N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound that features a combination of functional groups, including an oxalamide core, a dimethylamino group, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxalamide Core: This can be achieved by reacting oxalyl chloride with an amine precursor under anhydrous conditions to form the oxalamide backbone.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced through electrophilic aromatic substitution or via a Grignard reaction followed by methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The oxalamide core can be reduced to form corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of the dimethylamino group and the thiophene ring suggests potential activity as a central nervous system agent or as an anti-inflammatory compound.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. If used in receptor binding studies, it could act as an agonist or antagonist, modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(dimethylamino)-2-(phenyl)ethyl)-N2-(3-methoxyphenyl)oxalamide: Similar structure but lacks the thiophene ring.
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a different position of the methoxy group on the phenyl ring.
N1-(2-(methylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
The uniqueness of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide lies in its combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the dimethylamino group can influence its electronic properties and its interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-20(2)14(15-8-5-9-24-15)11-18-16(21)17(22)19-12-6-4-7-13(10-12)23-3/h4-10,14H,11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVYTHOUUYECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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